[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its dual pyrazole moieties, offers potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazole derivatives with various functional groups .
Scientific Research Applications
Chemistry
In chemistry, [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, this compound has shown potential as a pharmacophore for the development of new drugs. Its pyrazole moieties are known for their biological activity, including anti-inflammatory, antimalarial, and antileishmanial properties .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The dual pyrazole structure offers opportunities for the development of drugs targeting specific enzymes and receptors involved in various diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrazole rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole: A simpler pyrazole derivative with a single pyrazole ring.
1,3-dimethyl-1H-pyrazole: A pyrazole derivative with two methyl groups on the pyrazole ring.
Cyclopentyl pyrazole: A pyrazole derivative with a cyclopentyl group attached to the pyrazole ring.
Uniqueness
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure, which offers enhanced reactivity and potential for diverse applications. The combination of cyclopentyl and dimethyl groups further enhances its chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H23N5 |
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Molecular Weight |
273.38 g/mol |
IUPAC Name |
1-(1-cyclopentylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H23N5/c1-12-14(11-19(2)18-12)9-16-7-13-8-17-20(10-13)15-5-3-4-6-15/h8,10-11,15-16H,3-7,9H2,1-2H3 |
InChI Key |
SQRSZYYXVNYTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CN(N=C2)C3CCCC3)C |
Origin of Product |
United States |
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